molecular formula C11H13NO2 B12569246 6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 193075-48-8

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12569246
CAS No.: 193075-48-8
M. Wt: 191.23 g/mol
InChI Key: YGGWHGDCALIDPJ-MRVPVSSYSA-N
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Description

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,4-dien-1-one core with an attached 4-ethyl-1,3-oxazolidin-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the photochemical ring cleavage of cyclohexa-2,4-dienones. One method includes treating mesitol with Me2S-N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid . The resulting sulfone derivative undergoes photolysis with a tungsten lamp in the presence of diamines to afford the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the cyclohexadienone core.

    Substitution: The compound can participate in substitution reactions, particularly at the oxazolidinone ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, photolysis in the presence of diamines can yield bis-amides containing a diene moiety .

Scientific Research Applications

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its ability to undergo photochemical reactions. The compound’s structure allows it to absorb light and generate reactive intermediates, such as ketenes, which can then react with other molecules to form new products . This photochemical reactivity is key to its applications in labeling and synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of the oxazolidinone ring and the cyclohexadienone core. This structure imparts specific reactivity, particularly in photochemical reactions, making it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

193075-48-8

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C11H13NO2/c1-2-8-7-14-11(12-8)9-5-3-4-6-10(9)13/h3-6,8,13H,2,7H2,1H3/t8-/m1/s1

InChI Key

YGGWHGDCALIDPJ-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC=CC=C2O

Canonical SMILES

CCC1COC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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